molecular formula C18H18N2O4S B2802350 3,5-dimethoxy-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 441291-24-3

3,5-dimethoxy-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No. B2802350
CAS RN: 441291-24-3
M. Wt: 358.41
InChI Key: BALFYPCHRZSHMN-VHEBQXMUSA-N
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Description

Benzamides are a significant class of amide compounds . They have been widely used in various industries such as medical, industrial, biological, and potential drug industries . They are found in various natural products in organic chemistry .


Synthesis Analysis

Benzamides can be synthesized starting from dimethoxybenzoic acid or acetoxy-methylbenzoic acid and amine derivatives . The products are usually purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .


Molecular Structure Analysis

The molecular structure of benzamides can be analyzed using various spectroscopic methods, including IR, 1H NMR, and 13C NMR .


Chemical Reactions Analysis

Benzamides can undergo various chemical reactions, including total antioxidant, free radical scavenging, and metal chelating activity . Some synthesized compounds show more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzamides can vary depending on their specific structure. For example, some benzamides are soluble in water and miscible with most common organic solvents .

Scientific Research Applications

Anti-Inflammatory Properties

This compound has been found to have potential anti-inflammatory properties . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized and evaluated for anti-inflammatory activity . Among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC 50 (11.34 µM and 11.21 µM) values for COX-1 inhibition .

Fluorogenic Probes

The compound can be used in the development of new selective fluorogenic probes for monitoring microbiological objects and cellular compartments . This may help to determine the mechanism of pathogenesis of new pathogens in living cells .

Cellular Components Monitoring

The compound can be used for monitoring cellular components of healthy and infected cells . This can help to determine the mechanism of the pathogenesis of new pathogens in living cells .

DNA and RNA Tracing

The compound can be used as a fluorogenic dye in PCR kits for pathogen detection and recognition . It can be used as substrates for testing new pharmacophores and tracing their cellular uptake and their function in the living systems in the absence and in the presence of the target pathogens .

Solvatochromic and Halochromic Dyes

The compound can be used as a component of modern PCR kits as solvatochromic and halochromic dyes . These “light-on” fluorescent probes can be used for tracing cellular uptake and their function in the living systems in the absence and in the presence of the target pathogens .

Synthesis of Novel Derivatives

The compound can be used in the synthesis of novel derivatives . A simple, efficient, and eco-friendly protocol has been developed for the synthesis of novel 3- ((benzo thiazol-2-ylamino) (4-methoxyphenyl)methyl)-4-hydroxy-1-methylquinolin-2 (1 H)-one derivatives using a one-pot C – C and C – N bond forming strategy .

Safety and Hazards

Benzamides can have various safety and hazard profiles depending on their specific structure. For example, some benzamides can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Benzamides have been used in drug discovery and are also used in various industrial sectors such as plastic, rubber industry, paper industry, and agriculture . By conducting in vivo biochemical tests of effective amides, researches can be carried out in different fields of application .

properties

IUPAC Name

3,5-dimethoxy-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-20-16-14(24-4)6-5-7-15(16)25-18(20)19-17(21)11-8-12(22-2)10-13(9-11)23-3/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALFYPCHRZSHMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC(=CC(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3,5-dimethoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

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